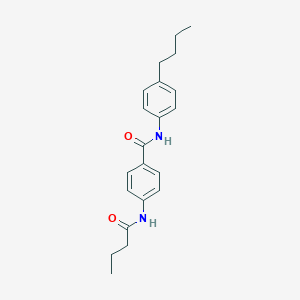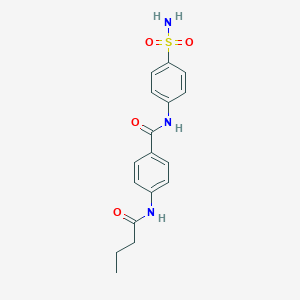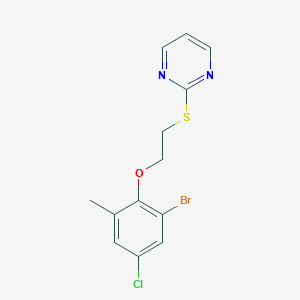![molecular formula C27H23N5O5 B215555 methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215555.png)
methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate exerts its pharmacological effects by inhibiting the activity of key enzymes involved in nucleic acid biosynthesis. It acts as a competitive inhibitor of dihydrofolate reductase, thymidylate synthase, and glycinamide ribonucleotide formyltransferase, leading to the depletion of nucleotide pools and ultimately causing cell death. The mechanism of action of methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has been extensively studied, and its inhibitory activity has been shown to be highly selective and potent.
Biochemical and Physiological Effects
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has been shown to exhibit potent anticancer and antimicrobial activity in vitro. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit potent antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Advantages and Limitations for Lab Experiments
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has several advantages for lab experiments. It is a highly potent and selective inhibitor of key enzymes involved in nucleic acid biosynthesis, making it an attractive target for the development of novel anticancer and antimicrobial agents. It has also been shown to exhibit good solubility and stability under physiological conditions, making it suitable for in vivo studies.
However, there are also limitations to the use of methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate in lab experiments. It has been shown to exhibit poor bioavailability and pharmacokinetic properties, limiting its potential use as a therapeutic agent. Furthermore, the synthesis of methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is complex and requires specialized equipment and expertise.
Future Directions
Despite the limitations, methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has several potential future directions for research. One area of research could be the development of novel prodrugs or formulations to improve its bioavailability and pharmacokinetic properties. Another area of research could be the development of novel delivery systems, such as nanoparticles or liposomes, to improve its efficacy and selectivity. Additionally, further studies could be conducted to investigate its potential applications in other fields, such as agriculture or environmental science.
Conclusion
In conclusion, methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent inhibitory activity against key enzymes involved in nucleic acid biosynthesis makes it an attractive target for the development of novel anticancer and antimicrobial agents. However, further research is needed to overcome its limitations and fully realize its potential in the scientific community.
Synthesis Methods
The synthesis of methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate involves the reaction of 4-phenoxybenzoyl isocyanate with 2-amino-4,6-dioxypyrimidine in the presence of acetic anhydride. The product is then treated with methanol to obtain the final compound. The synthesis method has been optimized to yield high purity and high-quality product.
Scientific Research Applications
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including dihydrofolate reductase, thymidylate synthase, and glycinamide ribonucleotide formyltransferase. These enzymes play a crucial role in the biosynthesis of nucleic acids, making them attractive targets for the development of anticancer and antimicrobial agents.
properties
Product Name |
methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
|---|---|
Molecular Formula |
C27H23N5O5 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
methyl 2-[2-[[N//'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C27H23N5O5/c1-36-24(34)17-20-16-23(33)30-26(29-20)32-27(31-25(35)18-8-4-2-5-9-18)28-19-12-14-22(15-13-19)37-21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H3,28,29,30,31,32,33,35) |
InChI Key |
UEFZVBGKUAFOJJ-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)CC1=CC(=O)N=C(N1)N/C(=N\C(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)OC4=CC=CC=C4 |
SMILES |
COC(=O)CC1=CC(=O)N=C(N1)NC(=NC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Canonical SMILES |
COC(=O)CC1=CC(=O)N=C(N1)NC(=NC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215472.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B215473.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B215474.png)
![2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215477.png)
![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)



![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)



![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
